

Application Notes and Protocols: Schiff Base Condensation with Tris(2-aminoethyl)amine

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Compound of Interest

Compound Name: *Tris(2-aminoethyl)amine*

Cat. No.: *B1216632*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of Schiff bases derived from **Tris(2-aminoethyl)amine** (TREN). The protocols detailed below are intended to serve as a guide for the preparation and evaluation of these versatile compounds, which have shown significant promise in medicinal chemistry and materials science.

Introduction

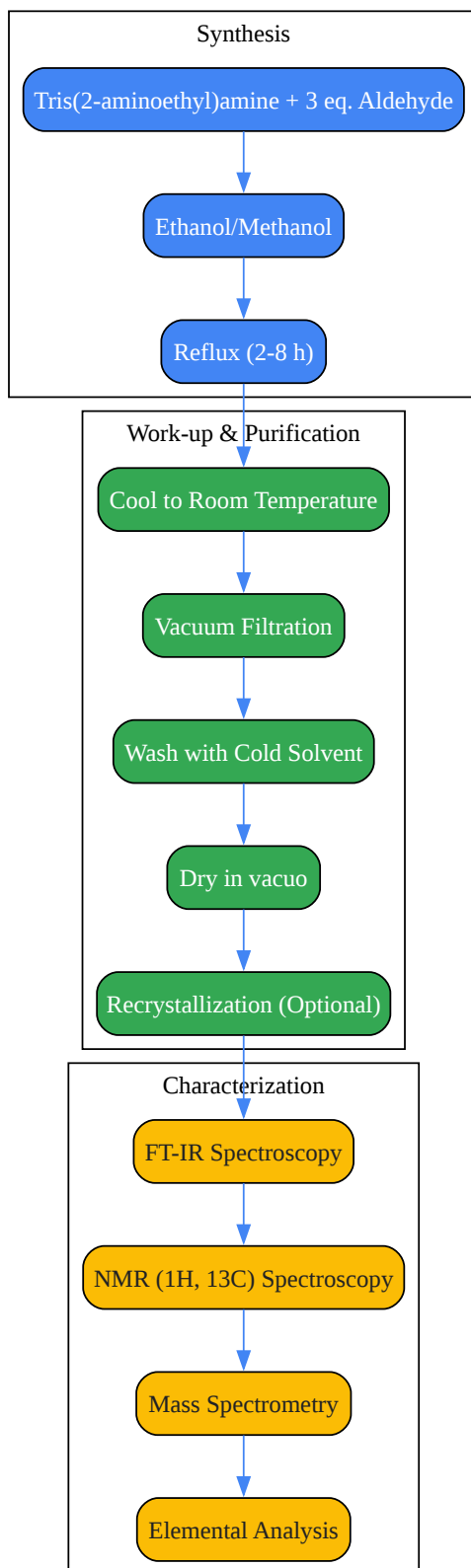
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. **Tris(2-aminoethyl)amine**, a tripodal tetradentate ligand, offers a unique scaffold for the synthesis of C3-symmetric and asymmetric Schiff bases with diverse functionalities. These compounds and their metal complexes exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, making them attractive candidates for drug development.^{[1][2]} The imine or azomethine group (-C=N-) is a key feature of Schiff bases and is crucial for their biological activity.^[1]

Synthesis of Tris(2-aminoethyl)amine-Based Schiff Bases

The general synthesis involves the reaction of **Tris(2-aminoethyl)amine** with three equivalents of a suitable aldehyde, typically in an alcoholic solvent. The reaction is often carried out under

reflux to ensure complete condensation.

General Experimental Workflow



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Caption: General workflow for the synthesis and characterization of TREN-based Schiff bases.

Protocol 1: Synthesis of Tris{2-[(salicylidene)amino]ethyl}amine

This protocol describes the synthesis of a Schiff base from **Tris(2-aminoethyl)amine** and salicylaldehyde.

Materials:

- **Tris(2-aminoethyl)amine** (TREN)
- Salicylaldehyde
- Absolute Ethanol
- Diethyl ether

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Büchner funnel and filter flask
- Ice bath

Procedure:

- Dissolve salicylaldehyde (12 mmol, 1.46 g) in diethyl ether (12 mL) in a round-bottom flask.
- In a separate beaker, dissolve **Tris(2-aminoethyl)amine** (4 mmol, 0.75 g) in absolute ethanol (12 mL).

- Slowly add the TREN solution to the salicylaldehyde solution with continuous stirring.
- Add an additional 20 mL of diethyl ether to the reaction mixture.
- Cool the mixture in an ice bath for 30 minutes to facilitate precipitation.
- Collect the resulting yellow precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether.
- Dry the product in a vacuum desiccator.

Expected Yield: ~85%^[3]

Protocol 2: Synthesis of a Substituted Salicylaldehyde Schiff Base

This protocol outlines the synthesis using a substituted salicylaldehyde, which can be adapted for various derivatives.

Materials:

- **Tris(2-aminoethyl)amine** (TREN)
- Substituted Salicylaldehyde (e.g., 5-nitrosalicylaldehyde, 5-chlorosalicylaldehyde)
- Absolute Ethanol
- Sodium Hydroxide (NaOH)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Büchner funnel and filter flask

Procedure:

- To a 250 mL round-bottom flask containing 150 mL of absolute ethanol, add the substituted salicylaldehyde (10 mmol) and sodium hydroxide (10 mmol).
- Add **Tris(2-aminoethyl)amine** (3.33 mmol) to the solution.
- Reflux the mixture with stirring for 5 hours.
- After cooling to room temperature, add the reaction mixture to 100 mL of ice-cold water in a beaker.
- Keep the beaker in an ice bath for 2 hours to complete precipitation.
- Filter the resulting crystals, wash with cold water, and dry in an oven.^[4]

Data Presentation

Table 1: Synthesis and Characterization Data of TREN-based Schiff Bases

Schiff Base Ligand	Aldehyde Precursor	Yield (%)	Melting Point (°C)	Key FT-IR Peaks (cm ⁻¹) (ν(C=N))	Ref.
Tris[2-[(salicylidene)amino]ethyl]amine	Salicylaldehyde	85	100-102	1633	[3]
Tris[2-[(5-fluorosalicylidene)amino]ethyl]amine	5-Fluorosalicylaldehyde	-	-	-	[5]
Tris[2-(salicylideneamino)ethyl]amine	Salicylaldehyde	~95	-	-	[6]
Tris(3-(salicylideneimino)propyl)amine	Salicylaldehyde	85	100-102	1633.6	[3]

Table 2: Cytotoxicity Data (IC₅₀ in μM) of Aminoethyl-amine Derivatives

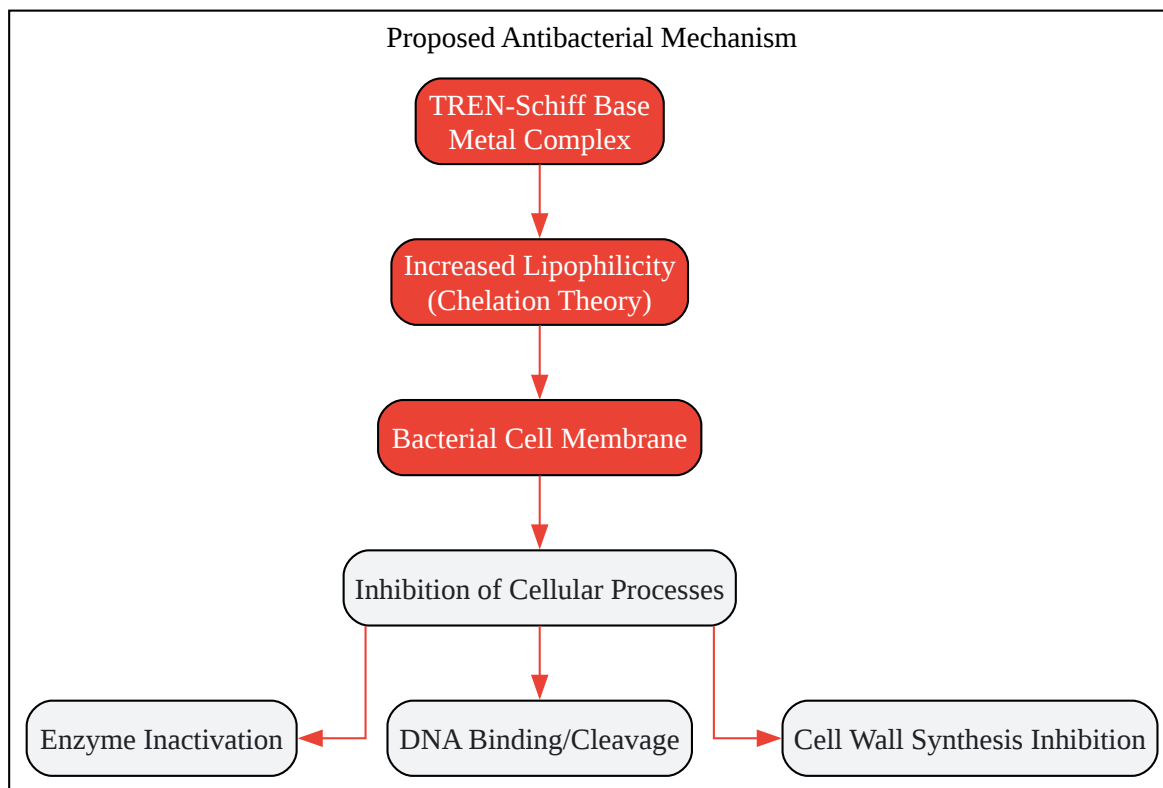
Compound	CaCo-2	A549	HTB-140	HaCaT (Normal)	Ref.
Derivative 1	>100	58.3 ± 4.1	18.2 ± 1.1	65.1 ± 3.9	[7]
Derivative 2	>100	79.2 ± 5.5	22.1 ± 1.8	89.3 ± 6.2	[7]
Derivative 3	48.1 ± 3.4	62.5 ± 4.9	15.3 ± 0.9	71.4 ± 5.0	[7]
Derivative 4	>100	>100	35.6 ± 2.5	>100	[7]
Derivative 5	89.7 ± 6.3	91.4 ± 7.3	28.9 ± 2.0	95.2 ± 7.6	[7]
Derivative 6	65.2 ± 4.6	71.8 ± 5.7	19.8 ± 1.4	78.6 ± 5.5	[7]
Derivative 7	77.3 ± 5.4	85.1 ± 6.8	25.4 ± 1.8	91.7 ± 7.3	[7]

Applications in Drug Development

Schiff bases derived from **Tris(2-aminoethyl)amine** and their metal complexes are being extensively investigated for their therapeutic potential. Their biological activity is often attributed to the azomethine nitrogen atom.

Antibacterial and Antifungal Activity

The mode of action of these compounds as antimicrobial agents is thought to involve several mechanisms. Chelation with essential metal ions can enhance their lipophilicity, facilitating their passage through the microbial cell membrane.[8] Once inside the cell, they can interfere with normal cellular processes by forming hydrogen bonds with active centers of cell constituents, inhibiting enzyme activity, and disrupting cell wall synthesis.[1][8]



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Caption: Proposed mechanism of antibacterial action for TREN-Schiff base metal complexes.

Anticancer Activity

Several derivatives of aminoethyl-amines have demonstrated cytotoxic effects against various cancer cell lines.[7] The mechanism of action is still under investigation but is believed to involve the induction of apoptosis and inhibition of cell proliferation. The data presented in Table 2 showcases the potential of these compounds as anticancer agents, with some derivatives exhibiting significant cytotoxicity against melanoma cell lines.[7]

Conclusion

The Schiff base condensation reaction with **Tris(2-aminoethyl)amine** provides a straightforward route to a diverse range of tripodal ligands. These compounds and their metal complexes are valuable platforms for the development of new therapeutic agents and catalysts. The detailed protocols and data provided herein are intended to facilitate further research and development in this exciting field.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Characterization of the Schiff Base Zn(II) Complex from Salicylaldehyde and Tris(2-aminoethyl)amine - Ranjineh Khojasteh - Crystallography Reports [journals.rcsi.science]
- 4. Synthesis of Two Potentially Heptadentate (N₄O₃) Schiff-base Ligands Derived from Condensation of Tris(3-aminopropyl)-amine and Salicylaldehyde or 4-Hydroxysalicylaldehyde. Nickel(II) and Copper(II) Complexes of the Former Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing and Synthesis of Some Transition Metal Complexes Derived from Schiff Bases for Anti-Bacterial Activity [jmchemsci.com]
- 6. biotech-asia.org [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
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